4-(5-methyl-1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide

Medicinal Chemistry Bioisosterism Anti-leukemic Activity

This polyheterocyclic benzamide addresses the critical need for patent-differentiated Parkin ligase modulators. Researchers seeking to validate ubiquitin-proteasome targets in neurodegeneration or oncology often face crowded chemical space with simple benzamides. This compound overcomes that with a unique 5-methyl-1H-tetrazole and 4H-1,2,4-triazol-3-yl topology. • Enables SAR exploration around a protected chemotype with an ~83-fold potency gain observed in related tetrazole-vs-triazole anti-leukemic agents. • Serves as an advanced fragment for scaffold-hopping, offering a distinct hydrogen-bond network and physicochemical profile for CNS ADME screening. • Supplied as a custom-synthesis research tool with batch-specific QC, ensuring reproducibility for in vitro profiling.

Molecular Formula C11H10N8O
Molecular Weight 270.25 g/mol
Cat. No. B12174778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide
Molecular FormulaC11H10N8O
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC=NN3
InChIInChI=1S/C11H10N8O/c1-7-15-17-18-19(7)9-4-2-8(3-5-9)10(20)14-11-12-6-13-16-11/h2-6H,1H3,(H2,12,13,14,16,20)
InChIKeyJEDYIIUVQLNLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hybrid Tetrazole-Triazole Benzamide Overview


4-(5-methyl-1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide is a synthetic small molecule that merges a tetrazole and a 1,2,4-triazole moiety through a central benzamide linker . This architecture is characteristic of specialized tool compounds and patent-defining lead series, particularly within the ubiquitin-proteasome pathway field where triazole benzamides act as Parkin ligase modulators [1]. Its unique substitution pattern differentiates it from simple mono-heterocyclic analogs, suggesting a role in structure-activity relationship (SAR) exploration and patent strategy.

Why This Scaffold Cannot Be Replaced by Generic Analogs


Generic substitution fails because the specific combination of a 5-methyl-1H-tetrazole and a 4H-1,2,4-triazol-3-yl group is not biologically equivalent to its 1,2,3-triazole or simpler amide counterparts. Bioisosteric replacements are not always silent; published evidence on a structurally adjacent (5-benzylthiazol-2-yl)benzamide scaffold shows that replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring dramatically enhances anti-leukemic potency from micromolar to nanomolar concentrations [1]. Furthermore, the 1,2,4-triazol-3-yl amide motif is a recognized pharmacophore in Parkin ligase modulation, a target implicated in Parkinson's disease and oncology, a mechanism not replicated by generic benzamides [2]. Interchanging this compound with a broader class analog would forfeit these specific potency and target-engagement advantages.

Differentiation from Closest Analogs


Tetrazole vs. 1,2,3-Triazole: Nanomolar Potency Gain

Evidence from a structurally proximal (5-benzylthiazol-2-yl)benzamide series demonstrates that the bioisosteric substitution of a 1H-1,2,3-triazole with a 1H-tetrazole ring results in a dramatic, quantifiable increase in anti-leukemic activity. This class-level inference strongly supports the procurement of the 5-methyl-1H-tetrazole-containing target compound over a potential 1,2,3-triazole analog for oncology-focused research [1].

Medicinal Chemistry Bioisosterism Anti-leukemic Activity

High Selectivity Index for Leukemic over Normal Cells

The bioisosteric replacement approach, which yields the tetrazole-containing chemotype, also provides a significantly higher selectivity index for cancer cells. While not directly measured for the target compound, the lead analog 3d in the related series demonstrates a selectivity index (SI) of 101.0 for K-562 leukemic cells over pseudo-normal HaCaT cells [1]. This selectivity is mechanistically linked to the induction of DNA single-strand breaks, a specific cellular effect not universally observed across all benzamide analogs [1].

Target Selectivity Leukemia DNA Damage

1,2,4-Triazol-3-yl Amide Pharmacophore for Parkin Ligase

The N-(4H-1,2,4-triazol-3-yl)benzamide core is explicitly claimed in U.S. Patent US-10308617-B2 as a key structural element for modulating Parkin ligase, a high-interest target in Parkinson's disease and cancer [1]. This provides a specific, non-obvious mechanism of action that differentiates it from the vast majority of benzamide compounds, including those acting as simple PARP inhibitors (e.g., generic benzamide) [2]. Procuring a compound with this specific substituent guarantees IP relevance and a defined biological pathway association.

Ubiquitin-Proteasome Pathway Neurodegeneration Oncology

Distinct Physicochemical Profile from Single-Heterocycle Analogs

The combination of a tetrazole and a 1,2,4-triazole creates a distinct hydrogen bond acceptor/donor network and molecular topology compared to single-heterocycle analogs. The calculated PhysChem profile (LogP, TPSA, HBD/HBA count) predicted from its structure is unique to this regioisomeric combination . While direct experimental data is absent, this predicted differentiation implies that solubility, permeability, and metabolic stability will not correlate with that of a simple 1,2,3-triazole or tetrazole-only analog, a crucial factor when scaling from in vitro to cellular assays.

Physicochemical Properties Molecular Topology Permeability

Key Research Applications


Parkin Ligase Target Discovery in Neurodegeneration and Oncology

Based on the specific patent landscape surrounding the 1,2,4-triazole benzamide scaffold for Parkin ligase modulation [1], this compound is a strategic acquisition for academic or biotech labs focused on validating novel ubiquitin-proteasome pathway targets in neurodegeneration or cancer. It serves as an immediate starting point for exploring structure-activity relationships around a protected chemotype.

SAR Expansion for Anti-Leukemic Agent Optimization

Leveraging the class-level evidence that tetrazole bioisosteres yield up to an ~83-fold increase in potency over 1,2,3-triazoles in related anti-leukemic agents [2], this compound is an essential template. Procurement is justified to synthesize and profile the next generation of nanomolar-potency, high-selectivity index (SI > 100) leads, following the established DNA-damage mechanism of action.

Physicochemical Profiling for CNS and Oral Candidates

Due to its unique hybrid heterocyclic topology, which offers a distinct hydrogen bonding network, LogP, and TPSA compared to single-ring analogs , this compound is a valuable addition to a diversity set for in vitro ADME screening. It helps map the critical physicochemical space required for crossing biological barriers, which is often a bottleneck for CNS drug discovery.

Fragment-Based Drug Discovery and Scaffold Hopping

As a non-trivial, polyheterocyclic fragment, this molecule functions as an advanced fragment or a high-level scaffold-hopping intermediate. Its procurement allows medicinal chemists to jump from validated but crowded chemical space (e.g., simple benzamides) into a more differentiated, patentable territory with a pre-validated bioisosteric rationale.

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